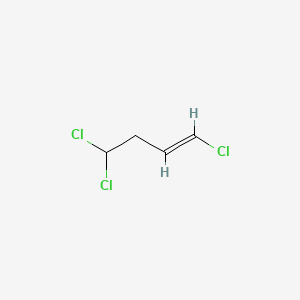

1,4,4-Trichloro-1-butene

Description

Halogenated butenes are a class of organic compounds that feature a four-carbon alkene chain with one or more halogen atoms attached. They are notable for their utility as intermediates in a variety of chemical syntheses.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101349-72-8 |

|---|---|

Molecular Formula |

C4H5Cl3 |

Molecular Weight |

159.434 |

IUPAC Name |

(E)-1,4,4-trichlorobut-1-ene |

InChI |

InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h1,3-4H,2H2/b3-1+ |

InChI Key |

FVQJWJRRLSAQKC-HNQUOIGGSA-N |

SMILES |

C(C=CCl)C(Cl)Cl |

Synonyms |

1,4,4-Trichloro-1-butene |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1,4,4 Trichloro 1 Butene

Dehydrohalogenation Reactions for the Synthesis of 1,4,4-Trichloro-1-butene

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons in a substrate, is a fundamental and widely employed strategy for the synthesis of alkenes. In the context of producing this compound, this typically involves the elimination of a molecule of hydrogen chloride (HCl) from a suitable polychlorinated butane (B89635) precursor.

The use of a base is a common method to facilitate dehydrochlorination. The base abstracts a proton, leading to the formation of a double bond and the expulsion of a halide ion. The choice of base, solvent, and temperature is critical in controlling the regioselectivity and stereoselectivity of the elimination reaction.

The synthesis of 4,4,4-trichloro-1-butene (an isomer of this compound) via dehydrochlorination of 1,1,1,3-tetrachlorobutane (B76191) has been demonstrated using potassium hydroxide (B78521) (KOH). google.com In this process, an equimolar quantity of potassium hydroxide is used to effect the dehydrochlorination. google.com The reaction is maintained at a temperature below 50°C. After the addition of the alkali, the mixture is cooled and diluted with water, allowing for the separation of the non-aqueous layer containing the desired product. google.com This method highlights the utility of strong bases like KOH in driving the elimination reaction. wikipedia.org The control of stoichiometry is crucial; using an equimolar amount of base targets the removal of a single HCl molecule, preventing further reactions that could lead to undesired byproducts.

Table 1: Reaction Parameters for Dehydrochlorination of 1,1,1,3-Tetrachlorobutane

| Parameter | Value/Condition | Source |

|---|---|---|

| Precursor | 1,1,1,3-Tetrachlorobutane | google.com |

| Reagent | Potassium Hydroxide (KOH) | google.com |

| Stoichiometry | Equimolar | google.com |

| Temperature | Below 50°C | google.com |

| Product | 4,4,4-Trichloro-1-butene | google.com |

The availability and synthesis of the starting polyhalogenated alkane are paramount. 1,1,1,3-Tetrachlorobutane, the precursor for 4,4,4-trichloro-1-butene, can be synthesized for this purpose. google.com The development of synthetic routes to various polychlorinated butanes emerged in the mid-20th century, driven by their utility as chemical intermediates. Early methods often involved radical-mediated chlorination, which could produce complex mixtures of isomers. More controlled methods were subsequently developed. For instance, the reaction of ethyl-, vinyl-, and ethynyl(trichloromethyl)carbinol with phosphorus pentachloride has been studied, which can lead to the formation of tetrachlorobutane derivatives. researchgate.net Specifically, the reaction of ethyl(trichloromethyl)carbinol with PCl₅ yields 1,1,1,2-tetrachlorobutane (B12651120) as the normal product, alongside the dehydrohalogenation product 1,1,2-trichloro-1-butene. researchgate.net

Base-Mediated Dehydrochlorination of Polyhalogenated Butane Precursors

Optimization of Reaction Conditions and Stoichiometric Ratios (e.g., Potassium Hydroxide Mediated Transformations)

Exploration of Novel Catalytic and Multi-step Routes to Trichlorobutenes (General Approaches Applicable to Isomers)

Beyond classical dehydrohalogenation, researchers have explored catalytic and multi-step strategies to access trichlorobutenes. These methods offer potential advantages in terms of efficiency, selectivity, and milder reaction conditions. These general approaches are often applicable to the synthesis of various trichlorobutene isomers.

The direct chlorination of unsaturated four-carbon feedstocks like butene and butyne serves as a primary route to chlorinated butanes and butenes, which can be intermediates for the target compounds.

The chlorination of butene isomers is a common industrial process for producing dichlorobutenes and can be extended to produce more highly chlorinated derivatives. ontosight.aigoogle.com For example, the gas-phase chlorination of butadiene-1,3 can yield a mixture including 3,4-dichlorobutene-1, cis- and trans-1,4-dichlorobutenes-2, and smaller amounts of trichlorobutenes. google.com Catalysts such as ferric chloride (FeCl₃) are often used to facilitate these chlorination reactions. smolecule.com

Butyne starting materials can also be used. The vapor phase chlorination of butyne-1 at 40°C has been shown to produce 1,1,2,2-tetrachlorobutane in a 36.5% yield. cdnsciencepub.com This tetrachlorobutane can then be subjected to dehydrohalogenation to yield 1,1,2-trichloro-1-butene, demonstrating a multi-step route from a butyne precursor. cdnsciencepub.com

Table 2: Examples of Chlorination/Dehydrohalogenation Routes

| Starting Material | Intermediate Product | Final Product (Isomer) | Source |

|---|---|---|---|

| Butadiene-1,3 | Dichlorobutene Mixture | Trichlorobutenes (byproduct) | google.com |

Molybdenum pentachloride (MoCl₅) is a powerful and reactive Lewis acid and chlorinating agent. acs.org Its reactivity with various organic functional groups, particularly oxygen-containing molecules, has been explored. rsc.org MoCl₅ can react with ethers, which can be considered a form of ring-opening for cyclic ethers like tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net While MoCl₅ readily forms adducts with ethers, it can also slowly promote oxygen abstraction and chlorination. rsc.org For instance, its reaction with dioxan can yield 2,2′-dichlorodiethyl ether. rsc.org

Furthermore, molybdenum pentachloride reacts with alcohols, converting them into the corresponding alkyl chlorides. acs.org This reactivity is thought to proceed through the formation of transient Mo(V) alkoxides followed by the cleavage of the MoO–R bond. acs.org The reactivity of MoCl₅ has also been studied with alkyl- and halobenzenes, indicating its utility in reactions involving phenyl derivatives. acs.org Although a direct, optimized ring-opening reaction of a cyclic precursor to form this compound using MoCl₅ is not prominently documented, the established reactivity of MoCl₅ as a potent chlorinating agent that can induce cleavage of C-O bonds in ethers and esters suggests its potential applicability in complex multi-step syntheses involving ring-opening and subsequent halogenation steps. acs.orgresearchgate.net

Strategies for Controlling Regioselectivity and Stereoselectivity in Chlorination Reactions

The synthesis of this compound presents significant challenges in controlling both regioselectivity and stereoselectivity. The molecule contains multiple reactive sites, including a carbon-carbon double bond and allylic positions, leading to the potential for a complex mixture of constitutional isomers and stereoisomers upon chlorination. Achieving the specific 1,4,4-trichloro substitution pattern requires precise control over reaction conditions and reagent choice. Key challenges include preventing addition reactions across the double bond while promoting substitution at specific allylic and vinylic positions, and controlling the geometry (E/Z) of the resulting double bond.

Advanced synthetic strategies focus on utilizing specific reagents and catalytic systems to direct the chlorination to the desired carbons. These methods often rely on exploiting the subtle electronic and steric differences within the substrate or an intermediate.

Controlling Regioselectivity

Regioselectivity—the control of where on a molecule a chemical reaction occurs—is paramount in the synthesis of a specific isomer like this compound. The formation of this target from simple precursors like 1-butene (B85601) or 1,3-butadiene (B125203) involves distinct chlorination steps, each requiring a different regiochemical outcome.

Allylic Chlorination: A primary method for introducing chlorine atoms at a carbon adjacent to a double bond is allylic halogenation. pressbooks.pub This reaction typically proceeds via a free-radical chain mechanism. aakash.ac.in To achieve substitution at the allylic position (C-3 and potentially C-4 in a butene precursor) while minimizing the competing addition reaction across the C=C double bond, specific conditions are necessary. These include:

High Temperatures: Carrying out the chlorination with Cl₂ gas at elevated temperatures (e.g., 500°C) favors the radical substitution pathway. aakash.ac.in

Low Reagent Concentration: Maintaining a low concentration of the halogen is crucial. This is often achieved by using reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator (light or peroxide), which provides a slow, continuous supply of the halogen radical. aakash.ac.inlibretexts.org

The stability of the intermediate allylic radical, which is stabilized by resonance, is the driving force for this selectivity over addition. libretexts.org For an asymmetric alkene, this can lead to a mixture of products if the resonance structures of the radical intermediate are not equivalent. pressbooks.pub

Catalytic Approaches: While free-radical chlorination can be difficult to control, catalytic methods offer a promising alternative for enhancing regioselectivity. Transition metal catalysts can influence the reaction pathway by coordinating to the alkene, thereby activating specific C-H bonds or directing the attack of the chlorinating agent.

Although specific catalysts for the direct synthesis of this compound are not extensively documented, principles from related transformations can be applied. For instance, copper catalysts are known to influence the hydrohalogenation of conjugated dienes, controlling the proportion of 1,2- versus 1,4-addition products. google.com Similarly, palladium-catalyzed reactions, such as the Heck reaction, demonstrate exquisite control over the formation of C-C bonds at vinylic positions, and this control can be tuned by the choice of ligands. organic-chemistry.org A hypothetical catalytic approach could involve a multi-step process where a diene is first selectively hydrochlorinated or dichlorinated using a catalyst, followed by a second, highly selective C-H chlorination step at the allylic position. Research into site-selective C(sp³)–H chlorination using copper(II) chloride complexes in conjunction with a radical initiator shows that even in complex molecules, specific tertiary C-H bonds can be chlorinated with high preference. researchgate.netescholarship.org

Controlling Stereoselectivity

Stereoselectivity in this context primarily refers to the geometry of the carbon-carbon double bond, resulting in either the (E)- or (Z)-isomer. The stereochemical outcome is intrinsically linked to the mechanism of the reaction that establishes the double bond.

If the synthesis starts with a pre-existing double bond, the reaction conditions must be chosen to avoid isomerization or to favor the formation of one isomer over the other. If the double bond is formed during the synthesis, for example, through an elimination reaction of a polychlorinated butane precursor, the choice of base, solvent, and temperature can heavily influence the E/Z ratio of the product.

Mechanisms involving cyclic intermediates often lead to specific stereochemical outcomes. For example, the addition of chlorine to an alkene typically proceeds through a cyclic chloronium ion intermediate, resulting in anti-addition of the two chlorine atoms. aakash.ac.in While this is an addition reaction, the stereochemical principles are fundamental. A synthesis pathway for this compound might involve the formation of a tetrachlorobutane intermediate followed by selective dehydrochlorination, where the stereochemistry of the elimination step would be critical.

The table below illustrates how reaction conditions can influence the regioselectivity of chlorination in a model substrate, demonstrating the principles that would need to be optimized for the synthesis of this compound.

The following table summarizes findings on catalyst-controlled regioselectivity in related Heck reactions, illustrating how ligand choice can direct product formation, a principle applicable to developing selective catalytic chlorinations.

Iii. Elucidation of Chemical Reactivity and Mechanistic Pathways of 1,4,4 Trichloro 1 Butene

Addition Reactions Across the Carbon-Carbon Double Bond

The pi bond in 1,4,4-trichloro-1-butene is the principal site for addition reactions. However, its reactivity is significantly modulated by the presence of electron-withdrawing chlorine substituents, which influence the rate and regioselectivity of these transformations.

Electrophilic addition to an alkene typically proceeds via a two-step mechanism involving the initial attack of the electron-rich double bond on an electrophile to form a carbocation intermediate, followed by the capture of this intermediate by a nucleophile. york.ac.uklibretexts.org In the case of this compound, the double bond is deactivated by the electron-withdrawing effects of both the vinylic chlorine at C1 and the allylic trichloromethyl group at C4. This deactivation makes electrophilic additions slower compared to simple, unhalogenated alkenes.

The regiochemical outcome of hydrohalogenation (e.g., addition of HBr or HCl) is determined by the stability of the resulting carbocation intermediate, in accordance with Markovnikov's rule. libretexts.org Protonation of the double bond in this compound can occur at two positions:

Protonation at C1: This would form a secondary allylic carbocation at C2. While allylic resonance provides stabilization, the strong inductive electron-withdrawing effect of the adjacent CCl₃ group would significantly destabilize this carbocation.

Protonation at C2: This would generate a carbocation at C1, which is directly attached to a chlorine atom. This vinylic carbocation is highly unstable and its formation is energetically unfavorable.

Consequently, the formation of the C2 carbocation is the more plausible, albeit still challenging, pathway. The subsequent nucleophilic attack by the halide ion (X⁻) would occur at this C2 position. In halogenation (e.g., with Br₂), a cyclic halonium ion intermediate is formed, followed by nucleophilic attack of the halide ion. The electron-withdrawing groups are expected to slow this reaction down as well.

| Reaction Type | Reagent | Probable Intermediate | Expected Major Product |

| Hydrohalogenation | H-X (e.g., HBr) | Secondary allylic carbocation at C2 | 1,4,4-Trichloro-2-halobutane |

| Halogenation | X₂ (e.g., Br₂) | Cyclic halonium ion | 1,2-Dihalo-1,4,4-trichlorobutane |

This table presents predicted outcomes based on established mechanistic principles of electrophilic addition.

In the presence of radical initiators like peroxides, the addition of hydrogen bromide to alkenes proceeds via a free-radical chain reaction, leading to anti-Markovnikov products. libretexts.orgchemguide.co.ukchemguide.co.uk This "peroxide effect" is specific to HBr. chemguide.co.uk The mechanism involves the initial generation of a bromine radical, which then adds to the double bond. chemguide.co.uk

Chain Initiation: Peroxides (ROOR) homolytically cleave to form alkoxy radicals (RO•), which then abstract a hydrogen atom from HBr to generate bromine radicals (Br•). libretexts.org

ROOR → 2 RO•

RO• + HBr → ROH + Br•

Chain Propagation: The bromine radical adds to the C=C double bond in a way that forms the most stable carbon radical intermediate. chemguide.co.uk

Addition to C1: Forms a secondary, allylic radical at C2. This radical is stabilized by resonance with the double bond.

Addition to C2: Forms a primary, vinylic radical at C1, which is significantly less stable. Therefore, the bromine radical will preferentially add to C1. The resulting carbon radical at C2 then abstracts a hydrogen atom from another HBr molecule to yield the final product and regenerate a bromine radical, which continues the chain. libretexts.orgchemguide.co.uk

Br• + CH₂(Cl)CH=CHCH₂CCl₃ → Cl-CH(•)-CH(Br)CH₂CCl₃ (More stable radical)

Cl-CH(•)-CH(Br)CH₂CCl₃ + HBr → 1-Bromo-1,4,4-trichlorobutane + Br•

Another important radical reaction is the Kharasch addition, which involves the metal-catalyzed addition of polyhalogenated alkanes like carbon tetrachloride (CCl₄) or bromotrichloromethane (B165885) (BrCCl₃) across a double bond. wikipedia.orgrsc.org This reaction allows for the formation of new carbon-carbon bonds via a radical mechanism. york.ac.uk

| Reaction Type | Reagents | Initiation | Propagation Steps | Expected Product |

| HBr Addition | HBr, Peroxide (ROOR) | RO• abstracts H from HBr to form Br• libretexts.org | 1. Br• adds to C1. 2. Resulting C2 radical abstracts H from HBr. chemguide.co.uk | 1-Bromo-1,4,4-trichlorobutane |

| Kharasch Addition | CCl₄, Catalyst (e.g., CuCl) | Formation of •CCl₃ radical wikipedia.org | 1. •CCl₃ adds to C1. 2. Resulting C2 radical abstracts Cl from CCl₄. | 1,1,1,3,4,4-Hexachloropentane |

This table outlines the key steps and products of radical addition reactions.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

Nucleophilic Substitution Reactions of Chlorine Atoms

This compound possesses two distinct types of carbon-chlorine bonds that can potentially undergo nucleophilic substitution: a vinylic chloride at the C1 position and three chlorine atoms on the C4 carbon (a trichloromethyl group).

The feasibility of nucleophilic substitution at each chlorinated center depends heavily on the reaction mechanism (SN1, SN2, or SNVin).

Vinylic Chlorine (at C1): Nucleophilic substitution at a vinylic (sp²-hybridized) carbon is generally disfavored for both SN1 and SN2 mechanisms. wikipedia.org The SN1 pathway is inhibited by the high instability of a vinylic carbocation. The SN2 pathway is hindered because the incoming nucleophile is repelled by the electron density of the pi bond, and the C(sp²)-Cl bond is stronger than a C(sp³)-Cl bond. doubtnut.comdoubtnut.com Therefore, the chlorine atom at C1 is largely unreactive under standard nucleophilic substitution conditions. doubtnut.comdoubtnut.com Alternative, higher-energy pathways like nucleophilic vinylic substitution (SNVin) can sometimes occur but typically require harsh conditions or specific substrates. researchgate.netresearchgate.net

Trichloromethyl Chlorines (at C4): The C4 carbon is analogous to a tertiary carbon but is sterically similar to a neopentyl system due to the bulky CCl₃ group.

SN2 Mechanism: This pathway is severely hindered. The bulky nature of the substituents around the C4 carbon prevents the backside attack required for an SN2 reaction, making this mechanism extremely slow, similar to the low reactivity of neopentyl halides. doubtnut.comyoutube.com

SN1 Mechanism: This pathway involves the formation of a carbocation intermediate. masterorganicchemistry.com Loss of a chloride ion from C4 would generate a carbocation (⁺CCl₂-CH₂-CH=CHCl). This carbocation is destabilized by the strong electron-withdrawing effect of the two remaining chlorine atoms on the same carbon. While the SN1 reaction is expected to be slow, it is generally more plausible than the SN2 reaction at this highly substituted and hindered center. youtube.commasterorganicchemistry.com

| Position | Substrate Type | SN1 Feasibility | SN2 Feasibility | SNVin Feasibility |

| C1 | Vinylic Halide | Very Low (Unstable vinylic cation) wikipedia.org | Very Low (Strong C=C bond, steric hindrance) doubtnut.com | Possible under specific conditions researchgate.net |

| C4 | Tertiary-like, Neopentyl-like | Low (Destabilized cation) but more likely than SN2 masterorganicchemistry.com | Very Low (Severe steric hindrance) youtube.com | Not Applicable |

This table provides a comparative analysis of nucleophilic substitution mechanisms at the different chlorinated carbons of this compound.

Studies on the isomer 2,3,4-trichloro-1-butene (B1195082) have shown its reactivity with phosphoric and nitrogen nucleophiles. researchgate.netsmolecule.comresearchgate.net By analogy, this compound is expected to react with similar nucleophiles, primarily at the more susceptible C4 position. The vinylic chloride at C1 would likely remain inert under these conditions.

Reactions with strong nucleophiles such as phosphines (e.g., tributylphosphine) or amines (e.g., trimethylamine) would likely target the C4 carbon. researchgate.net The reaction may proceed through a slow SN1-type mechanism or potentially involve more complex pathways, possibly initiated by elimination. Given the structure, the reaction of this compound with allyldiphenylphosphine (B1266624) or various amines could lead to the substitution of one or more chlorine atoms at the C4 position, forming novel phosphonium (B103445) or ammonium (B1175870) salts, respectively. researchgate.net However, the high degree of chlorination at C4 might also lead to side reactions, including elimination or rearrangements.

Investigation of SN1, SN2, and SNVin Mechanisms at Variously Substituted Carbon Centers

Elimination Reactions and Their Kinetics

This compound can undergo elimination of hydrogen chloride (dehydrohalogenation) in the presence of a base to form new alkenes. The mechanism can be either bimolecular (E2) or unimolecular (E1). The E2 mechanism, which is a single-step concerted process, is generally favored by strong, non-nucleophilic bases. libretexts.orgmsu.edu The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. msu.edu

There are two sets of protons that could be abstracted in an elimination reaction:

Proton at C2: Abstraction of the allylic proton at C2 and elimination of the vinylic chlorine at C1 would result in the formation of a conjugated diene, 4,4-dichloro-1,3-butadiene . This pathway is plausible as allylic protons are relatively acidic.

Proton at C3: Abstraction of a proton from C3 and elimination of a chlorine from C4 would lead to the formation of a different conjugated diene, 1,4,4-trichloro-2-butene . According to Zaitsev's rule, eliminations tend to favor the formation of the more substituted (and thus more stable) alkene. libretexts.org The product, 1,4,4-trichloro-2-butene, would be a more substituted alkene than the starting material.

Kinetic studies on the dehydrochlorination of the related isomer 2,3,4-trichloro-1-butene with sodium hydroxide (B78521) in methanol (B129727) showed that the reaction follows second-order kinetics, consistent with an E2 mechanism. chempap.org It is highly probable that the dehydrochlorination of this compound would also proceed via an E2 mechanism under similar conditions. The rate of elimination would be influenced by the acidity of the proton being removed and the stability of the resulting alkene.

| Proton Abstracted | Leaving Group | Base | Probable Mechanism | Major Product |

| C2-H | C1-Cl | Strong, non-nucleophilic (e.g., t-BuOK) | E2 | 4,4-Dichloro-1,3-butadiene |

| C3-H | C4-Cl | Strong, non-nucleophilic (e.g., t-BuOK) | E2 | 1,4,4-Trichloro-2-butene |

This table summarizes the potential elimination pathways for this compound.

Dehydrochlorination Pathways and Kinetic Analysis (e.g., E2 Mechanism Studies for 2,3,4-Trichloro-1-butene)

Dehydrochlorination, the removal of a hydrogen and a chlorine atom from adjacent carbons to form a new π-bond, is a characteristic reaction of polychlorinated alkanes and alkenes. masterorganicchemistry.comjove.compearson.comlibretexts.orglibretexts.org This transformation is typically induced by a base and often proceeds through a bimolecular elimination (E2) mechanism. The E2 mechanism is a single, concerted step where the base removes a proton, and the leaving group departs simultaneously. scribd.comscribd.comlibretexts.orglibretexts.org For this to occur efficiently, the proton and the leaving group must be in an anti-periplanar orientation. libretexts.org

While specific kinetic studies for this compound are not extensively detailed in the provided search results, valuable insights can be drawn from analogous compounds like 2,3,4-trichloro-1-butene. chempap.org The dehydrochlorination of 2,3,4-trichloro-1-butene with a methanolic solution of sodium hydroxide is a second-order reaction, consistent with the E2 mechanism. chempap.org This reaction leads to the formation of 2,3-dichloro-1,3-butadiene. chempap.orgwikipedia.org

Kinetic analysis of the dehydrochlorination of 2,3,4-trichloro-1-butene and its isomer, 2,3,3-trichloro-1-butene, reveals significant differences in their reaction rates. At 40°C, 2,3,4-trichloro-1-butene reacts 436 times faster than 2,3,3-trichloro-1-butene. chempap.org This rate difference is attributed to the structural positions of the chlorine atoms and their influence on the acidity of adjacent protons and the stability of the transition state.

Table 1: Kinetic Parameters for Dehydrochlorination of Trichlorobutenes chempap.org

| Compound | Activation Energy (kcal/mol) | Frequency Factor (A) (L mol⁻¹ s⁻¹) | Relative Rate at 40°C |

|---|---|---|---|

| 2,3,4-Trichloro-1-butene | 17 ± 0.5 | 1.014 x 10¹¹ ± 1.33 x 10⁹ | 436 |

| 2,3,3-Trichloro-1-butene | 20 ± 1.2 | 4.094 x 10¹⁰ ± 1.75 x 10⁹ | 1 |

The dehydrochlorination of chlorinated butenes can also be achieved under phase transfer catalysis conditions, using an aqueous base like sodium hydroxide with a catalyst to facilitate the reaction between the aqueous and organic phases. osti.gov The mechanism can be influenced by factors such as the concentration of the base. osti.gov In some cases, dehydrochlorination can be part of a sequence of reactions, such as the treatment of 1,2,3-trichlorobutane (B98501) with a solid base to yield a mixture of dichlorobutenes.

Reductive Elimination as a Transformative Pathway

Reductive elimination is a reaction pathway where two substituents are removed from adjacent atoms with the concomitant formation of a new bond, typically involving a net two-electron reduction. acs.org For organohalides, this often involves the removal of two halogen atoms (reductive dehalogenation) to form a double or triple bond. acs.org This process is particularly relevant for vicinal dihalides (halogens on adjacent carbons). dss.go.th

Zero-valent metals, such as zinc (Zn) and iron (Fe), are effective reagents for the reductive dehalogenation of chlorinated hydrocarbons. scispace.comwitpress.comresearchgate.net These metals act as electron donors, facilitating the removal of chlorine atoms. youtube.com For example, the reaction of 1,1,1-trichloroethane (B11378) with metals can lead to the formation of 2,2,3,3-tetrachlorobutane, which then undergoes reductive elimination to form 2,3-dichloro-2-butene. dss.go.th

In the context of chlorinated butenes, studies on related compounds like 2,3,4-trichloro-1-butene have shown that it can be transformed into chloroprene (B89495) via a reductive β-elimination pathway using granular iron. witpress.com Similarly, 3,4-dichloro-1-butene (B1205564) is converted to 1,3-butadiene (B125203) through reductive β-elimination. witpress.com These reactions are often pseudo-first-order with respect to the chlorinated compound. witpress.com

The mechanism of reductive elimination can be complex and may involve radical intermediates. dss.go.thyoutube.com For instance, the reduction of a chlorinated ethylene (B1197577) can proceed through a two-electron pathway, which is generally favored over single-electron pathways in aqueous solutions due to the instability of free radical intermediates. acs.org The stereochemistry of the starting material can influence the products of reductive elimination. acs.org

Oxidation Reactions and Epoxidation Chemistry

The double bond in this compound is susceptible to oxidation. A key oxidation reaction for alkenes is epoxidation, which involves the addition of an oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide or oxirane. prepp.inlibretexts.orgchemistrysteps.comyoutube.com

Epoxidation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). prepp.inchemistrysteps.com The reaction is stereospecific, meaning the stereochemistry of the alkene determines the stereochemistry of the epoxide. prepp.in For example, an E-alkene will yield a trans-epoxide, while a Z-alkene will produce a cis-epoxide. prepp.in The mechanism is concerted, with all bonds being formed and broken in a single step, which prevents carbocation rearrangements. chemistrysteps.com

While direct epoxidation studies on this compound were not found in the search results, related compounds like 4,4,4-trichlorobutene can be epoxidized using peracids to form 4,4,4-trichlorobutylene oxide (also known as 1,1,1-trichloro-3,4-epoxybutane). Copolymers of 4,4,4-trichloro-1-butene oxide have been synthesized. capes.gov.br The epoxidation of other butene derivatives, such as 1-butene (B85601), has also been demonstrated. google.com

Alternative methods for epoxidation exist, including the use of halohydrins. This two-step process involves the initial reaction of the alkene with a halogen (e.g., Br₂) and water to form a halohydrin, which is then treated with a base to induce an intramolecular SN2 reaction, closing the ring to form the epoxide. libretexts.orgyoutube.com

The reactivity of the double bond towards epoxidation can be influenced by the electronic effects of the substituents. Electron-releasing groups on the alkene generally increase the rate of epoxidation. ias.ac.in

Isomerization and Rearrangement Reactions (e.g., Allylic Rearrangements in Trichloromethylalkenes)

Isomerization and rearrangement reactions can alter the carbon skeleton or the position of functional groups within a molecule. For this compound, allylic rearrangements are a significant possibility due to the presence of a double bond and leaving groups in the allylic position.

Allylic rearrangements involve the migration of a substituent from one allylic carbon to another. firsthope.co.in These reactions often proceed through resonance-stabilized allylic carbocations or radicals. firsthope.co.in For example, in SN1 reactions of allylic halides, the departure of the leaving group forms an allylic carbocation, which can be attacked by a nucleophile at two different positions, leading to a mixture of products. stackexchange.com

Studies on related trichloromethylalkenes have demonstrated various rearrangements. For instance, the reaction of (trichloromethyl)vinylcarbinol with phosphorus pentachloride did not yield the expected product but instead its allylic isomer. cdnsciencepub.com Furthermore, catalytic vapor-phase rearrangements of 1,1,1-trichloro-2-alkenes to 1,1,3-trichloro-1-alkenes over copper metal have been reported. cdnsciencepub.comresearchgate.net The driving force for such isomerizations can be the formation of a more stable, conjugated system. cdnsciencepub.com

The isomerization of dichlorobutenes, such as the conversion between 1,4-dichloro-2-butene and 3,4-dichloro-1-butene, can be catalyzed by various metal salts, including those of copper. google.com.pg The equilibrium between these isomers is temperature-dependent. google.com.pg In the context of 1-butene polymerization, isomerization of the growing polymer chain can occur, leading to different microstructures.

While direct studies on the isomerization of this compound are not detailed, the principles of allylic rearrangements and catalyzed isomerizations observed in similar chlorinated alkenes suggest that it would be susceptible to such transformations under appropriate conditions (e.g., heat, acid, or metal catalysis).

Iv. Advanced Spectroscopic and Analytical Characterization of 1,4,4 Trichloro 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom within the 1,4,4-Trichloro-1-butene molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons. The presence of electronegative chlorine atoms significantly influences these shifts, generally moving signals for nearby protons to a lower field (higher ppm value).

The vinylic proton at the C-1 position is expected to appear as a doublet of triplets due to coupling with the proton at C-4 and the two protons at C-3. The methylene (B1212753) protons at the C-3 position would likely appear as a complex multiplet due to coupling with the protons at C-1 and C-4. The single proton on the C-4 carbon, being adjacent to the trichloromethyl group, is anticipated to be significantly deshielded and appear at a low field.

Spin-spin coupling, quantified by the coupling constant (J) in Hertz (Hz), provides information about the connectivity of adjacent protons. For vinylic protons, the magnitude of J can help determine the stereochemistry of the double bond; trans couplings are typically larger (11-18 Hz) than cis couplings (6-15 Hz). libretexts.org The interaction between protons on adjacent carbons (vicinal coupling) and protons on the same carbon (geminal coupling) results in the splitting of NMR signals into multiplets, such as doublets, triplets, or more complex patterns. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound Note: These are estimated values based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (Vinyl) | 6.0 - 6.5 | dt (doublet of triplets) | ³J ≈ 7-10 Hz, ⁴J ≈ 1-3 Hz |

| H-3 (Methylene) | 3.0 - 3.5 | m (multiplet) | |

| H-4 (Methine) | 4.5 - 5.0 | t (triplet) | ³J ≈ 6-8 Hz |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Since proton-decoupled ¹³C NMR spectra are most common, each unique carbon atom typically appears as a single line. docbrown.info The chemical shifts in ¹³C NMR are highly sensitive to the electronic effects of substituents.

For this compound, four distinct signals are expected, corresponding to the four carbon atoms.

C-1 and C-2: These sp² hybridized carbons of the double bond will appear in the typical alkene region of the spectrum (110-140 ppm). The C-1 carbon, directly bonded to a chlorine atom, will be further downfield compared to C-2.

C-3: This sp³ hybridized methylene carbon will have a chemical shift influenced by its proximity to the double bond and the chlorinated C-4.

C-4: This carbon is bonded to three chlorine atoms, which exert a strong electron-withdrawing effect. This causes a significant downfield shift, and this signal is expected to be found in the region characteristic of carbons bearing multiple halogens. Studies on related compounds, such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones, confirm the significant deshielding effect of the CCl₃ group. beilstein-journals.org

Table 2: Predicted ¹³C NMR Data for this compound Note: These are estimated values based on analogous structures and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (=CHCl) | 125 - 135 |

| C-2 (-CH=) | 120 - 130 |

| C-3 (-CH₂-) | 40 - 50 |

| C-4 (-CCl₃) | 90 - 100 |

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles (the molecular ion and various fragment ions) are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) for this compound (C₄H₅Cl₃) would appear as a characteristic cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of three chlorine atoms results in a distinctive pattern of M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks, which provides unambiguous confirmation of the number of chlorine atoms in the molecule.

Electron impact (EI) ionization is a high-energy technique that causes the molecular ion to break apart into smaller, stable fragment ions. The resulting fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For halogenated compounds, a common fragmentation pathway is the loss of a halogen radical. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Comments |

| 158 | [C₄H₅Cl₃]⁺ | Molecular ion (M⁺) |

| 123 | [C₄H₅Cl₂]⁺ | Loss of a chlorine radical (∙Cl) |

| 117 | [CCl₃]⁺ | Trichloromethyl cation |

| 87 | [C₄H₄Cl]⁺ | Loss of HCl and a chlorine radical |

| 75 | [C₃H₄Cl]⁺ | A common fragment in chlorinated butenes nih.gov |

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, both gas and liquid chromatography are valuable for analysis.

Gas chromatography is an ideal method for separating and analyzing volatile compounds like chlorinated butenes. gcms.cz In GC-MS, the mixture is vaporized and passed through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which acts as a detector, providing mass spectra for each component. greenpeace.to

This combination is exceptionally powerful for identifying this compound within a complex matrix, such as a reaction mixture or an environmental sample. greenpeace.toepa.gov The retention time from the GC provides one level of identification, while the mass spectrum provides a second, highly specific confirmation, allowing for positive identification even when chromatographic peaks overlap. gcms.czgreenpeace.to The technique is also used for purity assessment and quantification by comparing the peak area to that of a known standard.

While this compound itself is generally too volatile for routine HPLC analysis, this technique is essential for the separation and analysis of its non-volatile derivatives. researchgate.net For instance, if this compound is reacted to form larger, less volatile products such as certain pesticides, polymers, or substituted heterocycles, HPLC becomes the method of choice. researchgate.netscholaris.ca

In a typical HPLC analysis, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation occurs based on the differential partitioning of the analytes between the two phases. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a methanol (B129727)/water mixture), is commonly employed. michigan.gov Detection is often achieved using a UV-Vis detector, particularly if the derivatives contain a chromophore, or by coupling the HPLC system to a mass spectrometer (LC-MS). dtu.dk

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Functional Group Identification: The key functional groups within this compound—the carbon-carbon double bond (C=C), carbon-hydrogen bonds (=C-H, -CH2-), and carbon-chlorine bonds (C-Cl)—give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. The expected vibrational frequencies for these groups can be estimated by examining similar chlorinated alkenes. vulcanchem.com

The primary vibrational modes are:

C-H Stretching: The sp2 hybridized C-H bonds of the vinyl group (=CH-) are expected to show stretching vibrations above 3000 cm⁻¹. The sp3 hybridized C-H bonds of the methylene group (-CH2-) will exhibit stretches typically in the 2850-2960 cm⁻¹ region.

C=C Stretching: The carbon-carbon double bond stretch is a key indicator of the alkene functionality. For a substituted alkene like this compound, this vibration is expected to appear in the 1620-1680 cm⁻¹ range. In a related compound, 1,1,4-trichloro-2-butene (B13951750), the C=C stretch is observed near 1650 cm⁻¹. vulcanchem.com

CH2 Bending: The methylene group exhibits a characteristic scissoring (bending) vibration, typically found around 1450-1470 cm⁻¹.

C-H Bending (Out-of-Plane): The vinyl C-H bonds have strong out-of-plane bending vibrations (wagging), which are particularly useful for identifying the substitution pattern of the double bond. These typically occur in the 650-1000 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds give rise to strong absorptions in the fingerprint region of the IR spectrum. The C-Cl stretching frequencies are sensitive to the local electronic environment. For alkyl chlorides, these stretches typically appear between 550 and 850 cm⁻¹. In the case of this compound, multiple C-Cl stretching bands are expected due to the vinylic chloride and the -CH2Cl group. For similar chlorinated alkenes, strong C-Cl stretching vibrations are noted between 550 and 650 cm⁻¹. vulcanchem.com

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| =C-H Stretch | Vinylic C-H | 3010 - 3090 | Medium |

| -C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 | Medium |

| C=C Stretch | Alkene | 1620 - 1680 | Medium, Variable |

| -CH₂- Bend (Scissor) | Methylene (-CH₂-) | 1450 - 1470 | Medium |

| =C-H Bend (Out-of-Plane) | Vinylic C-H | 650 - 1000 | Strong |

Conformational Analysis: Due to rotation around the C2-C3 single bond, this compound can exist in different spatial arrangements known as conformational isomers or rotamers. Detailed studies on simpler analogues, such as 3-chloro-1-butene (B1220285), have demonstrated that vibrational spectroscopy is a powerful tool for studying such conformational equilibria. researchgate.netresearchgate.net In the case of 3-chloro-1-butene, distinct IR and Raman spectra are observed for its different conformers (e.g., skew and cis), allowing for their identification in gaseous and liquid phases. researchgate.net

For this compound, different conformers (e.g., anti and gauche arrangements of the chlorine atoms) would likely exhibit unique vibrational frequencies, particularly in the fingerprint region where skeletal vibrations and C-Cl stretches are prominent. By analyzing the spectra at different temperatures or in different solvents, it would be possible to identify the bands corresponding to each conformer and determine their relative thermodynamic stabilities. The combination of IR and Raman spectroscopy is particularly powerful, as some vibrational modes may be strong in one technique and weak or silent in the other, providing complementary information.

X-ray Diffraction for Solid-State Structural Determination (if crystalline derivatives are obtained)

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique can provide accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation in the solid phase.

As of the current literature, a single-crystal X-ray diffraction study for this compound itself has not been reported. The compound's low melting point may present challenges for growing suitable single crystals.

However, the feasibility of this technique for related structures is well-established. Numerous complex molecules containing a trichlorinated butene or butane (B89635) framework have been successfully characterized using single-crystal XRD. For instance, the crystal structures of various 1-aryl-4,4,4-trichlorobut-2-en-1-one derivatives have been determined, providing unambiguous proof of their molecular structure and stereochemistry. beilstein-journals.org Similarly, complex nitro- and thio-substituted butadienes containing a trichloromethyl group have had their structures elucidated by X-ray analysis. researchgate.net

V. Computational Chemistry and Theoretical Investigations of 1,4,4 Trichloro 1 Butene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, including its stability, structure, and spectroscopic characteristics, without the need for experimental synthesis and analysis.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to predict various spectroscopic properties.

For example, in a study of structurally related 1-aryl-4,4,4-trichlorobut-2-en-1-ones, DFT calculations were instrumental in understanding their reactivity. beilstein-journals.org Researchers used DFT to investigate the protonation of these molecules in superacid, identifying the most likely reactive intermediates. beilstein-journals.org The calculations showed that protonation occurs on the carbonyl oxygen, and the Gibbs free energy (ΔG₂₉₈) for this process was calculated to be highly favorable. beilstein-journals.org Conversely, the second protonation on the carbon-carbon double bond to form a dication was found to be very unfavorable and the resulting species was extremely unstable. beilstein-journals.org This type of calculation is crucial for predicting how a molecule like 1,4,4-trichloro-1-butene might behave in different chemical environments. DFT is also frequently used to predict vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to confirm molecular structures. researchgate.net

Table 1: Calculated Gibbs Free Energy of Protonation for a Related Enone (2a) using DFT

| Reaction Step | Species | ΔG₂₉₈ (kJ/mol) |

|---|---|---|

| First Protonation | O-monoprotonated | -52 |

| Second Protonation | O,C-diprotonated | Highly Unfavorable |

Data sourced from a theoretical study on 1-phenyl-4,4,4-trichlorobut-2-en-1-one in triflic acid. beilstein-journals.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. These methods, such as Møller-Plesset (MP2) perturbation theory, are often more computationally demanding than DFT but can provide higher accuracy for energy calculations and reaction barriers. derpharmachemica.com

In studies of the related molecule 3-chloro-1-butene (B1220285), ab initio calculations at the MP2 level with 6-31G(d) and 6-311++G(d,p) basis sets were used to determine complete equilibrium geometries. researchgate.net The structural parameters obtained from these high-level calculations showed good agreement with experimental data from electron diffraction, validating the theoretical approach. researchgate.net Such calculations would be essential for accurately determining the bond lengths, bond angles, and torsional angles of the different possible conformers of this compound and for mapping the potential energy surface of its chemical reactions. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which possesses several single bonds around which rotation can occur, MD simulations are invaluable for exploring its conformational landscape. These simulations can reveal the relative populations of different conformers (rotational isomers) at various temperatures and how the molecule transitions between them.

Theoretical Modeling of Reaction Mechanisms and Transition States

A primary application of computational chemistry is to elucidate complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, chemists can map out the most likely pathway for a given reaction.

Theoretical modeling has been successfully applied to understand the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in superacidic media. beilstein-journals.org DFT calculations were used to propose a plausible reaction mechanism, which is summarized below: beilstein-journals.org

Protonation of the carbonyl oxygen of the starting enone generates a reactive cation intermediate.

This cation then undergoes an intramolecular electrophilic attack on the aryl group.

The subsequent cyclization leads to the final indanone product.

The calculations were able to rule out alternative pathways by showing that key intermediates, such as dications, were energetically unstable. beilstein-journals.org This approach allows for the detailed investigation of reaction viability and selectivity, providing insights that are often difficult to obtain through experiments alone.

Solvation Models and Environmental Fate Predictions through Computational Approaches

The behavior of a chemical in the environment is heavily influenced by its interaction with solvents, particularly water. Computational solvation models are used to predict properties like solubility and partitioning behavior, which are key to understanding environmental fate.

Implicit solvation models, such as the SMD (Solvation Model based on Density) model, calculate the free energy of solvation by representing the solvent as a continuous medium. acs.org This allows for the efficient prediction of how a solute like this compound would be stabilized by a solvent. These calculated solvation energies are critical inputs for predicting a chemical's tendency to remain in water, adsorb to soil or sediment, or bioaccumulate. acs.orgepa.gov

Furthermore, computational approaches are used to develop Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). unimib.it These models correlate calculated molecular descriptors with experimental properties like toxicity or biodegradability. For instance, the biodegradability of various chlorinated butenes has been studied to develop Quantitative Structure-Biodegradability Relationships (QSBRs), which can predict the environmental persistence of related compounds. muni.cz

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-aryl-4,4,4-trichlorobut-2-en-1-ones |

| 1-phenyl-4,4,4-trichlorobut-2-en-1-one |

| 3-chloro-1-butene |

| 2,3,4-trichloro-1-butene (B1195082) |

| Triflic acid |

Vi. Applications of 1,4,4 Trichloro 1 Butene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Industrial Monomers and Polymers

Chlorinated butenes are foundational in the production of certain synthetic rubbers and specialty polymers, prized for their enhanced physical and chemical properties.

The commercial production of chloroprene (B89495) (2-chloro-1,3-butadiene), the monomer for polychloroprene (Neoprene), is a multi-step process that often involves chlorinated butene intermediates. dergom.comnih.gov The process typically starts with the chlorination of butadiene, which yields a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. nih.govintratec.usiarc.fr By-products of this initial step can include various trichlorobutenes and tetrachlorobutanes. nih.goviarc.fr

Specifically, isomers like 2,3,4-trichloro-1-butene (B1195082) are valuable intermediates. This compound can be dehydrochlorinated (a reaction that removes a hydrogen and a chlorine atom) to produce 2,3-dichloro-1,3-butadiene. google.comvulcanchem.comchempap.org This resulting diene is not just a side product; it is an important comonomer that can be copolymerized with chloroprene to enhance the properties of the final elastomer, particularly improving its performance at low temperatures. google.com A patented process describes carrying out this dehydrochlorination using an aqueous mixture of sodium hydroxide (B78521) and sodium chloride. google.com

| Precursor | Reaction | Product | Application of Product |

| Butadiene | Chlorination | 3,4-dichloro-1-butene & 1,4-dichloro-2-butene (plus trichlorobutene by-products) | Intermediate for Chloroprene nih.govintratec.us |

| 3,4-dichloro-1-butene | Dehydrochlorination | Chloroprene | Monomer for Polychloroprene dergom.comnih.gov |

| 2,3,4-trichloro-1-butene | Dehydrochlorination | 2,3-dichloro-1,3-butadiene | Comonomer with Chloroprene google.comvulcanchem.com |

This interactive table summarizes the pathway from butadiene to polychloroprene and related copolymers, highlighting the role of chlorinated butenes.

The application of chlorinated butenes extends to the synthesis of various specialty materials. Polychloroprene itself is a specialty elastomer known for its resistance to degradation, making it suitable for gaskets, hoses, and corrosion-resistant coatings. dergom.com The incorporation of monomers derived from trichlorobutenes, such as 2,3-dichloro-1,3-butadiene, modifies the polymer backbone, leading to elastomers with tailored properties. google.com

Furthermore, the inherent characteristics of other isomers, like 1,1,4-trichloro-2-butene (B13951750), make them candidates for creating specialty polymers. The presence of multiple chlorine atoms suggests that copolymerizing such monomers with others like vinyl acetate (B1210297) could yield materials with enhanced flame-retardant properties. vulcanchem.com

Role in Chloroprene and Polychloroprene Production (as observed for related chlorinated butenes)

Intermediate for the Creation of Complex Organic Molecules

The reactivity of the double bond and the carbon-chlorine bonds in trichlorobutenes allows for their conversion into a wide array of more complex organic structures.

Trichlorobutenes are key starting points for building other functionalized molecules. Through dehydrochlorination, 2,3,4-trichloro-1-butene is directly converted to 2,3-dichloro-1,3-butadiene, a valuable conjugated diene for subsequent reactions. google.comchempap.org The kinetics of this elimination reaction have been studied, showing it proceeds significantly faster than the dehydrochlorination of its isomer, 2,3,3-trichloro-1-butene. chempap.org

These compounds also participate in substitution and rearrangement reactions. For example, studies on the reaction of ethyl(trichloromethyl)carbinol with phosphorus pentachloride produced not only the expected tetrachlorobutane but also 1,1,2-trichloro-1-butene via dehydrohalogenation. cdnsciencepub.comcdnsciencepub.com In other research, catalytic vapor-phase rearrangement of 1,1,1-trichloro-2-alkenes to 1,1,3-trichloro-1-alkenes has been demonstrated, showcasing the mobility of the double bond within the chlorinated carbon skeleton. cdnsciencepub.com More complex transformations include the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in superacid to form 3-trichloromethylindan-1-ones, which are alicyclic ketone systems. beilstein-journals.org

| Starting Material | Reagents | Product(s) | Reaction Type |

| 2,3,4-trichloro-1-butene | Sodium Hydroxide | 2,3-dichloro-1,3-butadiene | Dehydrochlorination google.comchempap.org |

| Ethyl(trichloromethyl)carbinol | Phosphorus Pentachloride | 1,1,1,2-tetrachlorobutane (B12651120) & 1,1,2-trichloro-1-butene | Substitution & Dehydrohalogenation cdnsciencepub.comcdnsciencepub.com |

| 1-Aryl-4,4,4-trichlorobut-2-en-1-one | Triflic Acid (TfOH) | 3-Trichloromethylindan-1-one | Intramolecular Cyclization beilstein-journals.org |

This interactive table provides examples of how trichlorobutenes and related compounds are used to synthesize other complex molecules.

Chlorinated hydrocarbons are established intermediates in the synthesis of bioactive compounds. The reactivity of chlorinated butenes allows for their conversion into precursors for agrochemicals and pharmaceuticals. vulcanchem.comontosight.aiontosight.ai For instance, selective hydrolysis or ammonolysis of a compound like 1,1,4-trichloro-2-butene could generate intermediates for herbicides or insecticides. vulcanchem.com The reaction with ammonia, for example, could produce trichloroamine derivatives with potential bioactivity. vulcanchem.com

Similarly, (E)-2,3-dichloro-2-butene is noted as a chemical intermediate for synthesizing various pharmaceuticals and agrochemicals, including pesticides and herbicides. lookchem.com The ability to perform nucleophilic substitution reactions, replacing chlorine atoms with other functional groups, is a key strategy in building the complex molecular architectures required for pharmacologically active substances. vulcanchem.com

Synthesis of Substituted Butenes, Butadienes, and Alicyclic Systems

Research Applications in Reaction Mechanism Studies and Method Development

Trichlorobutenes and their precursors serve as model substrates in fundamental chemical research. They are used to investigate reaction mechanisms, develop new synthetic methodologies, and understand the interplay of electronic and steric effects in chemical transformations.

For example, the reaction of aliphatic (trichloromethyl)carbinols with phosphorus pentachloride has been studied in detail, revealing complex pathways that include the formation of trichlorobutenes, tetrachlorobutanes, and phosphate (B84403) esters. cdnsciencepub.comcdnsciencepub.com These studies help elucidate the competition between substitution, elimination, and rearrangement reactions. The development of new synthetic routes, such as the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into indanones using triflic acid, represents an application in method development, providing access to novel classes of compounds. beilstein-journals.org Furthermore, a kinetic study of the dehydrochlorination of 2,3,4-trichloro-1-butene provided precise data on reaction rates and activation energy (17 ± 0.5 kcal/mol), contributing to the quantitative understanding of elimination reactions. chempap.org

Vii. Environmental Transformation and Abiotic Degradation Pathways of 1,4,4 Trichloro 1 Butene

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

In aquatic and terrestrial systems, 1,4,4-trichloro-1-butene is subject to several abiotic degradation pathways, including hydrolysis and photodegradation, which are critical in determining its environmental residence time.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated hydrocarbons like this compound, this can lead to the replacement of a chlorine atom with a hydroxyl group (-OH), a process known as hydrolytic dechlorination. nih.gov The presence of the double bond and the positions of the chlorine atoms in the this compound molecule influence its susceptibility to hydrolysis.

Direct photodegradation, or photolysis, occurs when a chemical absorbs light energy, leading to its chemical transformation. taylorandfrancis.com This process is particularly relevant for compounds with double bonds, like alkenes, which can absorb ultraviolet (UV) radiation from sunlight. taylorandfrancis.comkirj.ee The absorption of UV light can excite the this compound molecule, leading to the cleavage of its chemical bonds, most commonly the weaker carbon-chlorine (C-Cl) bonds. taylorandfrancis.com

This bond-breaking can initiate a cascade of radical reactions that degrade the original compound. taylorandfrancis.com The efficiency of direct photolysis is dependent on factors such as the intensity of the light, the compound's ability to absorb light at specific wavelengths (its absorption spectrum), and the quantum yield (the efficiency of the absorbed photons in causing a chemical reaction). taylorandfrancis.com For chlorinated alkenes, photodegradation is a significant pathway in the atmosphere and in the upper layers of water bodies exposed to sunlight. kirj.eecolorado.edu The photolysis of chlorine-containing compounds can also lead to the production of highly reactive hydroxyl radicals (•OH), which can further accelerate the degradation of organic contaminants. nih.gov

Hydrolytic Dechlorination and Hydrolysis Pathways

Reductive Dechlorination by Geochemical Reducing Agents

In anaerobic environments, such as groundwater and sediments, reductive dechlorination by naturally occurring or engineered reducing agents is a primary degradation pathway for chlorinated compounds.

Granular zero-valent iron (ZVI) is widely used for the in-situ remediation of groundwater contaminated with chlorinated solvents. witpress.com It acts as a reducing agent, donating electrons to the chlorinated compound, which results in the replacement of chlorine atoms with hydrogen atoms. osti.gov

Studies on 2,3,4-trichloro-1-butene (B1195082) (2,3,4-TCB-1), a structural isomer of this compound, have demonstrated the effectiveness of this technology. witpress.comuwaterloo.ca The degradation of chlorinated butenes by granular iron typically follows pseudo-first-order kinetics. witpress.comtandfonline.com For 2,3,4-TCB-1, the degradation mechanism involves a reductive β-elimination, where chlorine atoms are removed from adjacent carbons, leading to the formation of an intermediate, 2-chlorobutadiene-1,3 (chloroprene). witpress.comuwaterloo.caresearchgate.net This intermediate is then further dechlorinated. witpress.comuwaterloo.ca The efficiency of this process can be affected by mass transport limitations, where the rate of degradation is controlled by the diffusion of the contaminant to the iron surface. witpress.com

Table 1: Degradation Half-Lives of Chlorinated Butenes by Granular Iron

This table is based on data for analogous compounds as studied by Hughes et al. and may not be directly representative of this compound.

| Compound | Normalized Half-Life (Batch Tests) | Normalized Half-Life (Column Tests) |

|---|---|---|

| Chlorinated Butenes | 5.1 - 7.5 hours witpress.com | 1.6 - 5.2 minutes uwaterloo.ca |

| Chlorinated Butadienes | 38.8 - 128 hours witpress.com | 115 - 197 minutes uwaterloo.ca |

Abiotic degradation of chlorinated solvents is also facilitated by naturally occurring iron-bearing minerals in anaerobic subsurface environments. acs.org Minerals such as magnetite (Fe₃O₄), pyrite (B73398) (FeS₂), and mackinawite (FeS) can act as reductants, contributing to the natural attenuation of these contaminants. microbe.commicrobe.com

Magnetite has been shown to transform chlorinated alkenes, and its presence in aquifer sediments can explain the removal of contaminants where biological degradation is not the primary mechanism. researchgate.net The reaction rates are generally slower than with engineered granular iron but can be significant over decades. acs.org Iron sulfides are also effective; mackinawite can transform compounds like tetrachloroethene (PCE) and trichloroethene (TCE) primarily to acetylene, while pyrite also catalyzes transformations. microbe.commicrobe.com The degradation of chlorinated ethanes and ethenes has been observed in the presence of various iron minerals, including green rusts, which can be even more effective than magnetite in some cases. nih.gov These minerals provide a surface for electron transfer, leading to the reductive dechlorination of the contaminants. acs.org

The reductive dechlorination of trichlorobutenes by granular iron leads to a series of transformation products. witpress.comuwaterloo.ca For isomers like 2,3,4-trichloro-1-butene, the initial step is the formation of chloroprene (B89495). witpress.comresearchgate.net A common and significant intermediate product from the degradation of various chlorinated butenes is 1,3-butadiene (B125203). uwaterloo.catandfonline.comuwaterloo.ca

This 1,3-butadiene intermediate subsequently undergoes catalytic hydrogenation on the iron surface. uwaterloo.catandfonline.com This process adds hydrogen atoms across the double bonds, resulting in a mixture of less harmful end products. uwaterloo.catandfonline.com These final products primarily consist of 1-butene (B85601), cis-2-butene, trans-2-butene, and n-butane. uwaterloo.catandfonline.comresearchgate.net Chlorine mass balance calculations confirm that the parent chlorinated compounds can be fully dechlorinated through these pathways. uwaterloo.ca The ultimate fate of the transformation products is their conversion to simple, non-chlorinated alkanes and alkenes. rochester.edu

Table 2: Transformation Products from Chlorinated Butene Degradation by Granular Iron

Based on studies of analogous compounds.

| Parent Compound Family | Key Intermediate | Final Products |

|---|

Role of Naturally Occurring Iron-Bearing Minerals (e.g., Iron Sulfides, Magnetite)

Atmospheric Degradation Mechanisms and Atmospheric Lifetimes

The primary mechanisms for the atmospheric removal of this compound involve gas-phase reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). The rates of these reactions determine the atmospheric lifetime of the compound, which is a crucial parameter for assessing its potential for long-range transport and environmental impact. Due to a lack of direct experimental data for this compound, structure-activity relationship (SAR) models, such as the US EPA's AOPWIN™ (Atmospheric Oxidation Program for Windows), are employed to estimate the reaction rate constants. pops.intchemistryforsustainability.orgepa.govepisuite.dev These models are built upon extensive experimental data for a wide range of organic compounds and provide reliable estimations when experimental values are unavailable. pops.intutoronto.ca

The atmospheric degradation of this compound is initiated by reactions with key atmospheric oxidants.

Reaction with Hydroxyl Radicals (•OH): The gas-phase reaction with hydroxyl radicals is often the most significant atmospheric loss process for volatile organic compounds during daylight hours. utoronto.ca The •OH radical can either add to the carbon-carbon double bond or abstract a hydrogen atom from the molecule. For alkenes, the addition to the double bond is typically the dominant pathway. The presence of chlorine atoms on the double bond can influence the reaction rate.

Reaction with Ozone (O₃): The reaction with ozone, known as ozonolysis, involves the cleavage of the carbon-carbon double bond. rsc.orgresearchgate.net This process can be a significant degradation pathway for alkenes, particularly at night or in areas with high ozone concentrations. The reaction proceeds through the formation of a primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. researchgate.netacs.org

Reaction with Nitrate Radicals (NO₃•): During the nighttime, in the absence of sunlight to cause photolysis, the nitrate radical can become a significant oxidant in the troposphere. nist.govcopernicus.org Similar to the hydroxyl radical, the nitrate radical primarily reacts with alkenes via addition to the double bond. nist.gov The importance of this pathway is dependent on the concentration of both the nitrate radical and nitrogen oxides (NOx).

Interactive Data Table: Estimated Atmospheric Reaction Rate Constants for this compound

| Atmospheric Oxidant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimation Method |

| Hydroxyl Radical (•OH) | 2.5 x 10⁻¹² | SAR (Atkinson Method) |

| Ozone (O₃) | 1.0 x 10⁻¹⁸ | SAR (Atkinson Method) |

| Nitrate Radical (NO₃•) | 3.0 x 10⁻¹⁵ | SAR (Atkinson Method) |

Note: These values are estimations based on structure-activity relationships, as direct experimental data is not available.

Based on these estimated rate constants, the atmospheric lifetimes (τ) can be calculated using typical average atmospheric concentrations of the oxidants. The lifetime is the inverse of the first-order loss rate (τ = 1 / (k * [Oxidant])).

Interactive Data Table: Estimated Atmospheric Lifetimes of this compound

| Degradation Pathway | Assumed Average Oxidant Concentration (molecule cm⁻³) | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime |

| Reaction with •OH | 2.0 x 10⁶ | 2.5 x 10⁻¹² | ~2.3 days |

| Reaction with O₃ | 7.0 x 10¹¹ | 1.0 x 10⁻¹⁸ | ~16 days |

| Reaction with NO₃• | 5.0 x 10⁸ | 3.0 x 10⁻¹⁵ | ~7.7 days |

Note: Lifetimes are calculated based on estimated rate constants and assumed average oxidant concentrations, which can vary significantly in time and location. The lifetime due to •OH reaction is based on a 12-hour daytime average.

Environmental Transport and Distribution Modeling Based on Reactivity Data

The data on atmospheric reactivity are fundamental inputs for environmental transport and distribution models, such as multimedia fugacity models. epa.govchemsafetypro.com These models predict how a chemical partitions between different environmental compartments (air, water, soil, sediment) and its potential for long-range transport. epa.gov

The estimated atmospheric lifetime of approximately 2.3 days for this compound suggests that while it can be transported over regional distances, it is unlikely to undergo significant long-range hemispheric or global transport. Chemicals with lifetimes on the order of days are typically subject to removal from the atmosphere before they can be distributed globally.

Modeling studies would use the estimated rate constants for reactions with •OH, O₃, and NO₃• to simulate the chemical's depletion in air parcels as they are transported. The relatively rapid degradation implies that the highest concentrations of this compound and its immediate degradation products would be found closer to its emission sources. The products of these atmospheric reactions, which may include chlorinated aldehydes, ketones, and organic nitrates, would also be incorporated into these models to assess their subsequent environmental fate and potential impacts.

Viii. Future Research Avenues and Unexplored Opportunities for 1,4,4 Trichloro 1 Butene

Development of Greener and More Sustainable Synthetic Methodologies

Traditional industrial synthesis of chlorinated hydrocarbons often involves reagents and conditions with significant environmental drawbacks, such as the use of elemental chlorine. mdpi.com Future research should prioritize the development of more sustainable synthetic routes to 1,4,4-trichloro-1-butene and related compounds.

Key research objectives include:

Alternative Chlorinating Agents: Investigating milder and more selective chlorinating agents to replace harsh traditional methods. mdpi.com Agents like trichloroisocyanuric acid (TCIA) and N-chlorosuccinimide (NCS) have shown promise in the selective chlorination of various organic compounds, often under milder conditions, and could be adapted for butene derivatives. mdpi.comgoogle.com

Catalytic Processes: Designing catalytic systems that can improve atom economy and reduce waste. This includes exploring metal-free catalysis, which avoids the use of potentially toxic and expensive heavy metals. organic-chemistry.org

Renewable Feedstocks: Exploring pathways that utilize bio-based feedstocks instead of petroleum-derived butenes. uu.nl While challenging, this aligns with the broader industrial goal of transitioning to a circular economy. uu.nl

Process Intensification: Implementing continuous flow reactors and advanced separation techniques to improve energy efficiency, minimize reactor size, and reduce the generation of by-products.

Table 1: Comparison of Traditional vs. Potential Green Chlorination Strategies

| Feature | Traditional Method (e.g., Cl₂) | Greener Alternative (e.g., TCIA) |

|---|---|---|

| Reagent Handling | Hazardous gas, difficult to handle mdpi.com | Stable solid, easier to handle google.com |

| Selectivity | Can lead to polychlorination and unwanted by-products mdpi.com | Often provides higher selectivity for monochlorination google.comgoogle.com |

| Reaction Conditions | Often requires high temperatures or UV irradiation mdpi.com | Can proceed under milder, often metal-free, conditions organic-chemistry.org |

| Waste Profile | Can generate significant acidic waste streams | Potentially cleaner, with recyclable co-products |

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of this compound offers potential for conversion into a variety of other useful chemicals. Developing novel catalytic systems is crucial for controlling the selectivity of these transformations.

Future research directions include:

Selective Dehydrochlorination: Designing catalysts for the selective removal of HCl to produce valuable chlorinated dienes. Molten salt systems (e.g., ZnCl₂–KCl–NaCl) have been shown to selectively convert butenes to butadiene and could be optimized for chlorinated analogs. oup.com

Catalytic Hydrodehalogenation: Exploring catalysts that can selectively remove chlorine atoms while preserving or modifying the carbon skeleton. Niobium complexes, for example, have demonstrated the ability to catalyze the hydrodehalogenation of alkyl halides, moderating free radical reactivity and leading to specific products like 1-butene (B85601) from brominated precursors. rsc.org

Difunctionalization Reactions: Using catalysts to introduce two different functional groups across the double bond in a single step. Hypervalent iodine reagents have been used for various difunctionalizations of alkenes (e.g., oxychlorination, azidochlorination), and catalytic versions of these processes could be developed for chlorinated butenes. researchgate.net

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of addition or substitution reactions, leading to the synthesis of enantiomerically pure compounds for applications in pharmaceuticals or agrochemicals.

In-depth Mechanistic Investigations of Electrophilic and Radical Additions

A thorough understanding of the reaction mechanisms of this compound is fundamental to controlling its reactivity. The interplay between the electron-withdrawing chlorine atoms and the reactive double bond presents a complex mechanistic landscape.

Key areas for investigation:

Electrophilic Addition: Electrophilic addition to asymmetric alkenes is often governed by the stability of the resulting carbocation intermediate. libretexts.orglibretexts.org For this compound, the regioselectivity of protonation and subsequent nucleophilic attack needs systematic study. Research should focus on identifying the structure of carbocation intermediates and probing for potential rearrangement pathways, such as hydride or alkyl shifts, which are common in carbocation chemistry. libretexts.org

Radical Addition and Substitution: Free radical reactions, often initiated by UV light or radical initiators, provide an alternative pathway for functionalization. mdpi.comdss.go.th Mechanistic studies should aim to elucidate the factors controlling radical stability and reaction pathways. For instance, understanding the competition between addition to the double bond and abstraction of an allylic hydrogen is critical for synthetic control.

Kinetic vs. Thermodynamic Control: In conjugated systems, the ratio of 1,2- to 1,4-addition products can depend on reaction conditions (temperature, time). libretexts.org Although this compound is not a conjugated diene, analogous principles of kinetic and thermodynamic control may apply in its reactions, and investigating these effects could enable selective synthesis of specific isomers.

Advanced Computational Studies for Predictive Modeling of Reactivity and Fate

Computational chemistry provides powerful tools for predicting the behavior of molecules, complementing experimental work. pnnl.govosti.gov For this compound, advanced computational modeling can offer significant insights.

Future research opportunities:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) and other high-level electronic structure methods to map potential energy surfaces for various reactions. pnnl.govacs.org This can help predict the most likely reaction pathways, identify transition states, and calculate activation energies, guiding the design of experiments. pnnl.govosti.gov

Environmental Fate Prediction: Developing and refining computational models to predict the environmental fate and transport of this compound. ekiconsult.comnih.gov Such models can simulate degradation processes like hydrolysis and dehydrochlorination in groundwater, helping to assess environmental persistence and potential risks. pnnl.govosti.gov

QSBR Development: Generating data for Quantitative Structure-Biodegradability Relationships (QSBRs). muni.cz By computationally modeling a series of related chlorinated alkenes, researchers can develop predictive models that link molecular structure to biodegradability, aiding in the design of more environmentally benign chemicals. muni.cz

Table 2: Focus Areas for Computational Modeling of this compound

| Research Area | Computational Method | Potential Outcome |

|---|---|---|